Nitric Oxide Synthase (NOS) Inhibition Profile: Weak Pan-Isoform Activity
4-Methyl-3H-benzooxazol-2-one exhibits weak, non-selective inhibition across all three human NOS isoforms (endothelial, inducible, neuronal) with an IC50 of 50,000 nM (50 µM) in standardized enzyme assays [1]. This activity is substantially lower than that of optimized NOS inhibitors derived from the benzoxazolone scaffold, which can achieve sub-micromolar potencies through specific substitutions [2]. For example, a 5-substituted benzoxazolone derivative (CHEMBL247378) demonstrated an IC50 of 110 nM against rat neuronal NOS, representing a >450-fold increase in potency compared to the 4-methyl compound [3].
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 50,000 nM (50 µM) |
| Comparator Or Baseline | 5-substituted benzoxazolone derivative (CHEMBL247378): IC50 = 110 nM |
| Quantified Difference | ~454-fold lower potency |
| Conditions | Human eNOS, iNOS, nNOS enzyme inhibition assays |
Why This Matters
The compound's weak pan-NOS activity makes it a valuable negative control or baseline scaffold for SAR studies, rather than a candidate for therapeutic NOS modulation.
- [1] BindingDB. BDBM50290809: 4-Methyl-3H-benzooxazol-2-one (CHEMBL320850). IC50 data for NOS isoforms. Accessed 2026. View Source
- [2] Bentoumi, H., K'tir, H., et al. (2022). Benzoxazolinone derivatives: DFT study, molecular docking, and nitric oxide synthase inhibition. Journal of Molecular Structure, 1265, 133392. View Source
- [3] BindingDB. BDBM50209245 (CHEMBL247378). IC50 data for nNOS. Accessed 2026. View Source
